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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746 Get Quote

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic acid for Advanced Research

Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 5-(4-Methoxyphenyl)nicotinic
acid, a key heterocyclic building block with significant potential in medicinal chemistry and drug

development. Tailored for researchers, scientists, and professionals in the field, this guide

delves into the compound's chemical identity, synthesis, potential mechanisms of action, and

robust protocols for its evaluation.

Core Compound Identification and Physicochemical
Profile
5-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a

methoxyphenyl group at the 5-position of the pyridine ring. This substitution is of high interest in

drug design for its potential to modulate the pharmacological properties of the parent nicotinic

acid scaffold.
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Identifier Value Source

IUPAC Name
5-(4-methoxyphenyl)pyridine-

3-carboxylic acid
[1][2]

CAS Number 887973-52-6 [1]

Molecular Formula C₁₃H₁₁NO₃ [1][2]

Molecular Weight 229.23 g/mol [1]

Synonyms

5-(4-methoxyphenyl)pyridine-

3-carboxylic Acid, 5-(4-

methoxyphenyl)-3-

pyridinecarboxylic acid

[1][2]

Computed Physicochemical Properties
The following properties are computationally derived and provide insight into the molecule's

behavior in biological systems, such as membrane permeability and solubility.

Property Value
Significance in Drug
Development

LogP 2.45

Indicates moderate lipophilicity,

suggesting good potential for

oral absorption.

Topological Polar Surface Area

(TPSA)
59.42 Å²

Suggests good cell

permeability characteristics.

Hydrogen Bond Donors 1
Influences solubility and

receptor binding interactions.

Hydrogen Bond Acceptors 3
Key for forming interactions

with biological targets.

Rotatable Bonds 3

Provides conformational

flexibility for optimal target

binding.
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(Data sourced from ChemScene)[1]

Synthesis and Purification Strategy
The synthesis of 5-(4-Methoxyphenyl)nicotinic acid is most effectively achieved via a

palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers

high yields and functional group tolerance, making it a cornerstone of modern medicinal

chemistry.[3]

Conceptual Synthetic Workflow: Suzuki Coupling
The logical approach involves coupling a halogenated nicotinic acid derivative with a

methoxyphenylboronic acid.

Starting Materials Reaction Conditions

5-Bromonicotinic acid

Suzuki Cross-Coupling Reaction

4-Methoxyphenylboronic acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DMA/Water)

Crude Product Mixture

Purification
(Acid-Base Extraction & Recrystallization)

5-(4-Methoxyphenyl)nicotinic acid
(Final Product)
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Caption: Conceptual workflow for the synthesis of 5-(4-Methoxyphenyl)nicotinic acid via

Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating in-process checks to ensure reaction

completion and purity.

Reaction Setup: In a nitrogen-purged round-bottom flask, combine 5-bromonicotinic acid (1.0

eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium

carbonate (2.5 eq).

Solvent Addition: Add a degassed solvent mixture, typically N,N-Dimethylacetamide (DMA)

and water (e.g., 4:1 ratio).

Catalyst Introduction: Introduce the palladium catalyst, for instance, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), under a

positive flow of nitrogen.

Heating and Monitoring: Heat the reaction mixture to 100-120°C. Monitor the reaction

progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. An

incomplete reaction may require extended time or a moderate temperature increase.[4]

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and

perform an acid-base extraction. Acidify the aqueous layer with HCl to precipitate the

carboxylic acid product.

Purification: Filter the crude solid. Significant material loss can occur during purification; to

mitigate this, dissolve the crude product in a minimal amount of a hot solvent (e.g.,

ethanol/water) and allow it to cool slowly for recrystallization.[4]

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS). Purity should be ≥98% as determined by

HPLC.
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Potential Pharmacological Significance and
Mechanism of Action
While specific studies on 5-(4-Methoxyphenyl)nicotinic acid are not extensively published, its

structural similarity to nicotinic acid (niacin) provides a strong, authoritative basis for predicting

its pharmacological activity. Niacin is a well-established therapeutic agent for treating

dyslipidemia.[5][6] The introduction of the methoxyphenyl moiety is a rational drug design

strategy aimed at optimizing efficacy, selectivity, or pharmacokinetic properties.[7]

Primary Target: The GPR109A Receptor
Nicotinic acid's primary mechanism of action for its lipid-modifying effects is mediated through

the G protein-coupled receptor GPR109A (also known as HM74A).[8] This receptor is highly

expressed in adipocytes and immune cells like Langerhans cells.

In Adipocytes: Activation of GPR109A inhibits adenylyl cyclase, leading to decreased

intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby

decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[6]

In the Liver: The reduced FFA influx results in decreased hepatic synthesis of triglycerides

(TGs). This, in turn, leads to reduced production and secretion of Very-Low-Density

Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.[9]

Effect on HDL: Niacin also raises levels of High-Density Lipoprotein (HDL) cholesterol. It

achieves this primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-

I), the main protein component of HDL, in the liver.[5][9]

The common side effect of flushing is also mediated by GPR109A activation in skin

Langerhans cells, which stimulates the release of prostaglandins D₂ and E₂.[9] Derivatives like

5-(4-Methoxyphenyl)nicotinic acid are explored in hopes of separating the therapeutic lipid-

modifying effects from the flushing side effect.

Signaling Pathway Diagram
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Caption: Proposed mechanism of action for 5-(4-Methoxyphenyl)nicotinic acid based on the

known pathways of nicotinic acid.

Protocol for Preclinical Evaluation
To validate the therapeutic potential of 5-(4-Methoxyphenyl)nicotinic acid, a multi-step

evaluation process is required, starting with in vitro assays and progressing to in vivo models.

In Vitro Assay: GPR109A Receptor Activation
Objective: To determine the potency and efficacy of the compound in activating the GPR109A

receptor.

Methodology: cAMP Measurement Assay

Cell Culture: Use a stable cell line expressing human GPR109A, such as HEK-293 or CHO

cells.

Assay Preparation: Plate the cells in a 96-well plate. Prior to the assay, treat the cells with a

phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Compound Treatment: Add varying concentrations of 5-(4-Methoxyphenyl)nicotinic acid
(e.g., from 1 nM to 100 µM) to the cells. Include a known agonist (nicotinic acid) as a positive

control.

Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels. The

activation of the inhibitory GPR109A receptor by the test compound will counteract this

effect.

Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a

competitive immunoassay kit (e.g., HTRF, ELISA).

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the

data to a dose-response curve to determine the EC₅₀ value.

In Vivo Model: High-Cholesterol Diet-Fed Rats
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Objective: To assess the antihyperlipidemic activity of the compound in a relevant animal

model. This approach is standard for evaluating novel nicotinic acid derivatives.[7]

Methodology:

Animal Model: Use male Wistar rats. Induce hyperlipidemia by feeding them a high-

cholesterol diet for 4-6 weeks.

Grouping: Divide the animals into groups:

Normal Control (standard diet)

Hyperlipidemic Control (high-cholesterol diet + vehicle)

Positive Control (high-cholesterol diet + nicotinic acid)

Test Groups (high-cholesterol diet + varying doses of 5-(4-Methoxyphenyl)nicotinic
acid)

Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

Sample Collection: At the end of the study, collect blood samples after an overnight fast.

Biochemical Analysis: Analyze serum samples for:

Total Cholesterol (TC)

Triglycerides (TG)

HDL-Cholesterol

LDL-Cholesterol (calculated or measured)

Data Analysis: Compare the lipid profiles of the test groups with the hyperlipidemic control

and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant

reduction in TC, TG, and LDL, coupled with an increase in HDL, would indicate promising

therapeutic activity.[7]
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Conclusion and Future Outlook
5-(4-Methoxyphenyl)nicotinic acid stands as a promising candidate for further investigation

in the realm of metabolic disease therapeutics. Its rational design, based on the well-

understood pharmacology of nicotinic acid, provides a solid foundation for its potential as a

lipid-modifying agent. The synthetic accessibility via robust methods like Suzuki coupling allows

for efficient production and future analogue development. The critical next steps involve

rigorous preclinical evaluation, as outlined in this guide, to fully characterize its

pharmacological profile, including its potential for reduced side effects compared to its parent

compound. This molecule represents a valuable tool for researchers aiming to develop next-

generation therapies for cardiovascular and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. 5-(4-Methoxyphenyl)nicotinic acid | CymitQuimica [cymitquimica.com]

3. escholarship.org [escholarship.org]

4. benchchem.com [benchchem.com]

5. old.rrjournals.com [old.rrjournals.com]

6. researchgate.net [researchgate.net]

7. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic
activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CAS number and IUPAC name for 5-(4-
Methoxyphenyl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1598746?utm_src=pdf-body
https://www.benchchem.com/product/b1598746?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/887973-52-6.html
https://cymitquimica.com/products/IN-DA00GTEQ/887973-52-6/5-4-methoxyphenylnicotinic-acid/
https://escholarship.org/content/qt4dq255zq/qt4dq255zq_noSplash_69e1d1eab752ca3b50ff0fe8ea2ac85d.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Substituted_Nicotinic_Acids.pdf
https://old.rrjournals.com/wp-content/uploads/2021/05/56-62_RRIJM20210605007.pdf
https://www.researchgate.net/publication/352082808_Nicotinic_acid_its_mechanism_of_action_and_pharmacological_effects
https://pubmed.ncbi.nlm.nih.gov/32067133/
https://pubmed.ncbi.nlm.nih.gov/32067133/
https://pubmed.ncbi.nlm.nih.gov/17705685/
https://pubmed.ncbi.nlm.nih.gov/17705685/
https://pubmed.ncbi.nlm.nih.gov/18375237/
https://www.benchchem.com/product/b1598746#cas-number-and-iupac-name-for-5-4-methoxyphenyl-nicotinic-acid
https://www.benchchem.com/product/b1598746#cas-number-and-iupac-name-for-5-4-methoxyphenyl-nicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1598746#cas-number-and-iupac-name-for-5-4-
methoxyphenyl-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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